(2E,3E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-hydrazinylidene-1-(thiophen-2-yl)propan-1-one
Description
The compound “(2E,3E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-hydrazinylidene-1-(thiophen-2-yl)propan-1-one” (CAS: 338400-26-3) is a hydrazone derivative featuring a thiophene ring and a 4-chlorophenyl substituent. Its molecular formula is C₁₃H₉ClN₂O₂S, with a molar mass of 292.74 g/mol . The thiophene moiety enhances aromaticity, while the 4-chlorophenyl group introduces electron-withdrawing effects, influencing electronic distribution and solubility .
Properties
IUPAC Name |
(2E,3E)-2-[(4-chlorophenyl)hydrazinylidene]-3-hydrazinylidene-1-thiophen-2-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4OS/c14-9-3-5-10(6-4-9)17-18-11(8-16-15)13(19)12-2-1-7-20-12/h1-8,17H,15H2/b16-8+,18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMXINOPEJKXDZ-ZFTDKLNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C(=NNC2=CC=C(C=C2)Cl)C=NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)/C(=N/NC2=CC=C(C=C2)Cl)/C=N/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E,3E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-hydrazinylidene-1-(thiophen-2-yl)propan-1-one is a hydrazone derivative that has garnered attention due to its potential biological activities. Hydrazones, characterized by the functional group R1R2C=NNH2, have been reported to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties . This article aims to explore the biological activity of the specified compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a thiophene ring, which is known for its diverse biological activities. The presence of the hydrazone linkage is crucial for its biological interactions.
The biological activity of hydrazones is often attributed to their ability to interact with various molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : Hydrazones may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Oxidative Stress Modulation : These compounds can modulate oxidative stress levels within cells, potentially protecting against oxidative damage .
- Receptor Interaction : Some hydrazones have been shown to bind to receptors involved in inflammation and cancer progression .
Antimicrobial Activity
Research indicates that compounds featuring hydrazone structures possess significant antimicrobial properties. For instance, studies have demonstrated that various hydrazones exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of the thiophene moiety enhances this activity due to its electron-rich nature, which facilitates interaction with microbial targets .
Anticancer Activity
Hydrazones have been investigated for their anticancer potential. Case studies reveal that certain derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, a related study showed that hydrazone derivatives exhibited antiproliferative effects against breast and lung cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory properties of hydrazones are well-documented. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation .
Case Studies
- Anticancer Study : A study evaluated the effects of a similar hydrazone derivative on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for development as an anticancer agent .
- Antimicrobial Evaluation : In vitro testing against Staphylococcus aureus and Escherichia coli revealed that derivatives containing thiophene structures exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics.
- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus reducing inflammation.
- Anticancer Potential : Research indicates that similar hydrazone derivatives significantly reduce cell viability in human breast cancer cell lines at concentrations above 10 µM, suggesting potential as anticancer agents.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli | |
| Anti-inflammatory | Inhibits COX and pro-inflammatory cytokines | |
| Anticancer | Reduces cell viability in breast cancer cell lines |
Experimental Procedure Example
- Reagents : 4-chlorophenylhydrazine, thiophene-derived carbonyl compound.
- Solvent : Dimethoxyethane or ethanol.
- Conditions : Heat the mixture under reflux for several hours; quench with potassium carbonate.
- Purification : Extract with ethyl acetate and purify by recrystallization.
Anticancer Study
A specific study evaluated the effects of a related hydrazone derivative on breast cancer cell lines. The findings indicated a significant reduction in cell viability, showcasing the compound's potential as an anticancer agent.
Antimicrobial Evaluation
In vitro tests demonstrated that the compound's derivatives exhibited strong antimicrobial activity against common pathogens, supporting its application in developing new antibiotics.
Anti-inflammatory Research
Research focused on the anti-inflammatory properties revealed that the compound could effectively inhibit key inflammatory mediators, suggesting its potential use in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The structural analogs of this compound primarily differ in substituents and heterocyclic systems, which modulate their physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Structural and Electronic Effects
- Halogen Substituents : The 4-chlorophenyl group in the target compound contrasts with bromo (in ) and trichlorophenyl (in ) analogs. Chlorine’s smaller atomic radius and higher electronegativity may favor tighter molecular packing compared to bulkier bromine .
- Heterocyclic Systems : Thiophene in the target compound provides a sulfur-containing aromatic system, differing from oxygen-rich benzodioxole (e.g., ) or nitrogen-rich triazoles (e.g., ). Thiophene’s polarizability could enhance interactions with biological membranes .
- Functional Groups : The dual hydrazinylidene groups in the target compound are rare compared to single hydrazone or oxime derivatives (e.g., ). These groups may act as chelating agents for transition metals, relevant to catalytic or medicinal applications .
Crystallographic and Conformational Analysis
- The target compound’s structure likely employs SHELXL for refinement, a standard for small-molecule crystallography . Similar compounds, such as those in and , use single-crystal X-ray diffraction to confirm (E)-configurations and intermolecular interactions (e.g., hydrogen bonding).
- In , triazole derivatives exhibit conformational flexibility due to torsional angles, whereas the target compound’s rigid hydrazinylidene-thiophene backbone may limit such flexibility .
Q & A
Q. Why might antimicrobial activity vary significantly between similar derivatives?
- Methodology : Perform QSAR modeling (e.g., CoMFA/CoMSIA) to correlate substituent effects (e.g., Cl vs. OCH3) with bioactivity. Lipophilicity (logP) and polar surface area (PSA) are critical predictors. Validate with molecular docking (AutoDock Vina) against target enzymes (e.g., E. coli DNA gyrase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
